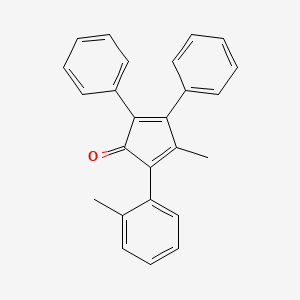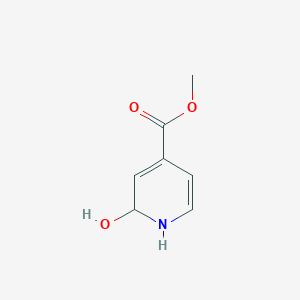
Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate is a chemical compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyridine ring with a hydroxyl group at the second position and a carboxylate group at the fourth position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate typically involves the Hantzsch reaction, which is a multicomponent reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is a precursor in the synthesis of calcium channel blockers, which are used to treat hypertension and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate involves its interaction with molecular targets such as calcium channels. The compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action leads to the relaxation of smooth muscle cells and a reduction in blood pressure. The molecular pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in cardiovascular function .
Comparaison Avec Des Composés Similaires
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Comparison: Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other dihydropyridine derivatives, this compound has a hydroxyl group at the second position, which enhances its reactivity and potential for further functionalization .
Propriétés
Numéro CAS |
918299-66-8 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4,6,8-9H,1H3 |
Clé InChI |
RSLAGBBSVIKKLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


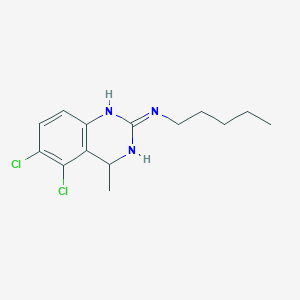
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)
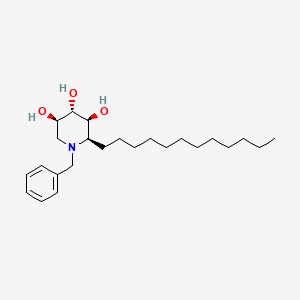

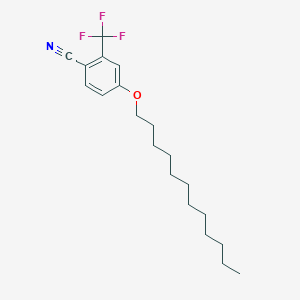
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
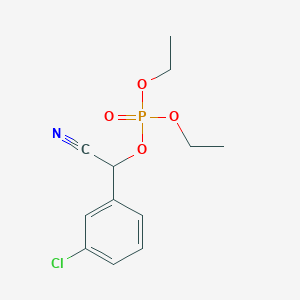
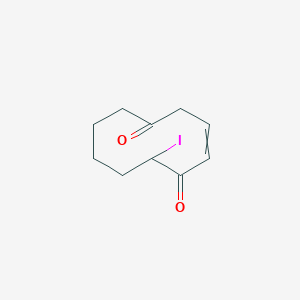
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)

![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
